sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate
Description
Sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate;hydrate is a complex organic compound with a unique structure that combines benzimidazole and benzoxepine moieties
Properties
Molecular Formula |
C26H23N2NaO4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate |
InChI |
InChI=1S/C26H22N2O3.Na.H2O/c1-16-11-23-24(12-17(16)2)28(15-27-23)10-9-21-20-6-4-3-5-19(20)14-31-25-8-7-18(26(29)30)13-22(21)25;;/h3-9,11-13,15H,10,14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b21-9+;; |
InChI Key |
KJCOKBXPJXIEEG-BSLVNJOUSA-M |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C/C=C/3\C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].O.[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate;hydrate typically involves multiple steps. The starting materials often include 5,6-dimethylbenzimidazole and benzoxepine derivatives. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final step usually involves the addition of sodium ions to form the sodium salt and hydration to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate;hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzoxepine rings, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate;hydrate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate;hydrate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The benzoxepine ring may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A precursor and structural analog with similar biological activity.
Benzoxepine Derivatives: Compounds with similar ring structures and potential therapeutic applications.
Other Benzimidazole Compounds: Molecules with varying substituents on the benzimidazole ring, exhibiting diverse biological activities
Uniqueness
Sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate;hydrate is unique due to its combined benzimidazole and benzoxepine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
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